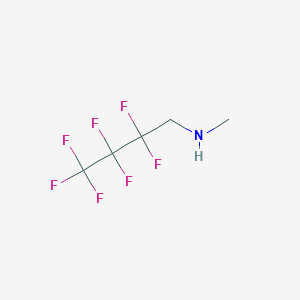
2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine is a fluorinated amine compound with the molecular formula C5H5F7N. It is characterized by the presence of seven fluorine atoms, which impart unique chemical properties to the molecule. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine typically involves the reaction of a fluorinated precursor with a suitable amine source. One common method is the reaction of 2,2,3,3,4,4,4-heptafluorobutan-1-ol with methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction Reactions: The compound can be reduced to form simpler amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halogens or alkylating agents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction reactions produce nitroso, nitro, or simpler amine compounds .
Scientific Research Applications
2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Employed in the study of enzyme interactions and protein modifications due to its unique fluorinated structure.
Medicine: Investigated for potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced stability and bioavailability.
Mechanism of Action
The mechanism by which 2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutylamine: Similar structure but lacks the N-methyl group.
2,2,2-Trifluoroethylamine: Contains fewer fluorine atoms and different reactivity.
1H,1H-Perfluorooctylamine: Longer carbon chain and different applications.
Uniqueness
2,2,3,3,4,4,4-Heptafluoro-N-methylbutan-1-amine is unique due to its specific arrangement of fluorine atoms and the presence of the N-methyl group. This structure imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
755-42-0 |
|---|---|
Molecular Formula |
C5H6F7N |
Molecular Weight |
213.10 g/mol |
IUPAC Name |
2,2,3,3,4,4,4-heptafluoro-N-methylbutan-1-amine |
InChI |
InChI=1S/C5H6F7N/c1-13-2-3(6,7)4(8,9)5(10,11)12/h13H,2H2,1H3 |
InChI Key |
XODUVTJXUOOAKV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


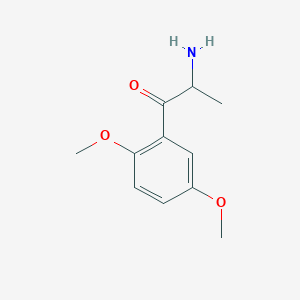

![7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13521913.png)

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13521924.png)


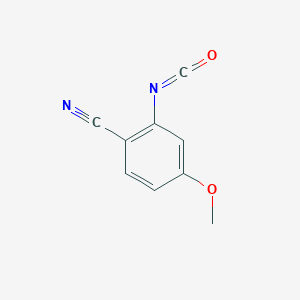
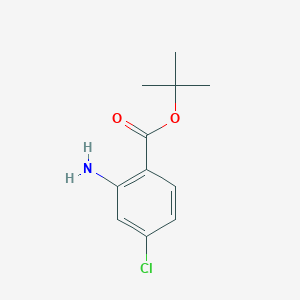
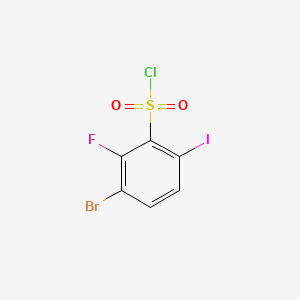
![1-[(Oxolan-3-yl)methyl]piperidin-4-aminedihydrochloride](/img/structure/B13521975.png)
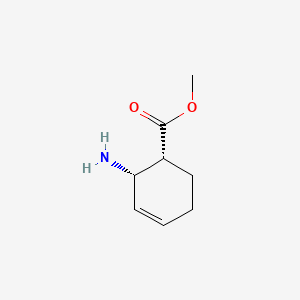

![tert-butyl N-[2-(trifluoroacetyl)phenyl]carbamate](/img/structure/B13521992.png)
